(2-Propylpyridin-4-yl)methanamine hydrochloride
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Overview
Description
(2-Propylpyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylpyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-propylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Propylpyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Propylpyridin-4-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Propylpyridin-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of signal transduction processes or alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
(2-Propylpyridin-4-yl)methanamine hydrochloride is unique due to its specific propyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Biological Activity
(2-Propylpyridin-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by a pyridine ring substituted with a propyl group and a methanamine moiety. Its chemical structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.2 to 1.5 µg/mL, suggesting its potential as an anti-tubercular agent .
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.2 - 1.5 | |
Escherichia coli | 1.0 | |
Staphylococcus aureus | 0.5 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . The mechanism of action appears to involve the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in inflammation and microbial metabolism contributes to its therapeutic potential.
- Interaction with Cellular Targets : Studies suggest that the compound may interact with specific receptors or proteins within bacterial cells, disrupting their function and leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of M. tuberculosis. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a novel therapeutic agent .
Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory properties of the compound using carrageenan-induced paw edema models in rats. The results demonstrated a marked reduction in edema formation in treated animals, suggesting effective anti-inflammatory action .
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(2-propylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-3-9-6-8(7-10)4-5-11-9;/h4-6H,2-3,7,10H2,1H3;1H |
InChI Key |
IEUUNFNOROKDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)CN.Cl |
Origin of Product |
United States |
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